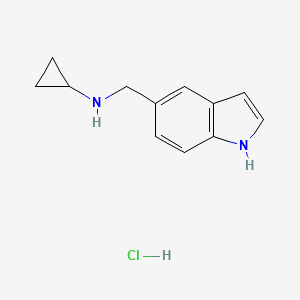

![molecular formula C12H11ClN2S B2408845 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine CAS No. 677754-72-2](/img/structure/B2408845.png)

2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has attracted the attention of scientists due to its potential use in various fields, including pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research involving compounds structurally related to 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine focuses on the synthesis and characterization of novel derivatives, exploring their potential in various applications. For instance, studies on 4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate reveal insights into their structural properties through techniques like NMR, IR, mass spectroscopy, and X-ray diffraction. These compounds exhibit diverse hydrogen-bond interactions, which are crucial for understanding their reactivity and potential uses in medicinal chemistry (Stolarczyk et al., 2018).

Antiviral and Antimicrobial Properties

The exploration of antiviral activities in pyrimidine derivatives is a significant area of research. Compounds derived from the structural framework of 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine, such as those related to 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, have been investigated for their antiviral properties. These studies have shown promising results against a range of viruses, highlighting the potential of these derivatives in antiviral drug development (Holý et al., 2002).

Electronic and Photophysical Properties

The electronic and photophysical properties of pyrimidine derivatives are also of interest, particularly in materials science. Research into rhenium(I) tricarbonyl complexes containing derivatives similar to 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine has provided insights into their electronic structures and potential applications in developing new materials with unique optical properties (Kirgan et al., 2007).

Applications in Polymer Science

In polymer science, derivatives of 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine contribute to the development of new polymeric materials. For example, research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, similar in structural complexity to 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine, has led to materials with high refractive indices and small birefringence, suitable for optical applications (Tapaswi et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as pyridopyrimidines have been reported to inhibit tyrosine kinases, which are enzymes that catalyze a specific phosphorylation of tyrosine .

Mode of Action

It’s worth noting that related compounds have been found to inhibit tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.

Biochemical Pathways

Given the potential inhibition of tyrosine kinases, it can be inferred that the compound may impact pathways related to cell growth and proliferation .

Pharmacokinetics

Similar compounds have been synthesized and their in silico adme and physicochemical properties have been calculated using software like swissadme .

Result of Action

The inhibition of tyrosine kinases by similar compounds suggests potential effects on cell growth and proliferation .

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-4-methylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2S/c1-9-6-7-14-12(15-9)16-8-10-4-2-3-5-11(10)13/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHCHGUXXNYTBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408764.png)

![2-[4-(6-Tert-butyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2408765.png)

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2408766.png)

![2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride](/img/structure/B2408767.png)

![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2408771.png)

![5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2408776.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)